molecular formula C13H26N2O3 B11859666 tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B11859666
M. Wt: 258.36 g/mol
InChI Key: IWVVFOKZRXTWIN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a 1-amino-3-hydroxypropyl substituent. Such tert-butyl piperidine carboxylates are critical intermediates in organic synthesis, particularly in pharmaceutical research, where they serve as protective groups for amines and hydroxyl moieties, enabling selective reactivity in multi-step syntheses .

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

tert-butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate

InChI

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)15-7-4-10(5-8-15)11(14)6-9-16/h10-11,16H,4-9,14H2,1-3H3

InChI Key

IWVVFOKZRXTWIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(CCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various piperidine derivatives with different functional groups, which can be further used in organic synthesis and pharmaceutical applications .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various piperidine-based compounds .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It is often used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the synthesis of pharmaceutical compounds that target specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is often employed in the synthesis of polymers, resins, and other industrial products .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Key Observations:

The indol-1-yl group in mimics tryptophan-derived structures, relevant to neurotransmitter-targeted therapies. The cyclopropylamino-pyrimidinyl group in adds rigidity and metabolic stability, critical for kinase inhibitors. The 3-hydroxypropyl group in provides a simple hydroxyl-protecting functionality, whereas the 1-amino-3-hydroxypropyl group in the target compound offers dual reactivity (amine + hydroxyl), enabling more complex derivatization.

Molecular Weight and Solubility: The target compound’s molecular weight (~280 g/mol) positions it within the "drug-like" range (typically <500 g/mol). Its amino and hydroxyl groups likely improve aqueous solubility compared to the pyridinyl and indolyl analogs, which are more lipophilic .

Biological Activity

tert-Butyl 4-(1-amino-3-hydroxypropyl)piperidine-1-carboxylate (CAS No. 1420857-49-3) is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. With a molecular formula of C₁₃H₂₆N₂O₃ and a molecular weight of 258.36 g/mol, this compound features a tert-butyl group attached to a piperidine ring, which is further substituted with an amino and hydroxypropyl group. This structural configuration may enhance its interaction with biological targets, leading to various therapeutic applications.

PropertyValue
Molecular FormulaC₁₃H₂₆N₂O₃
Molecular Weight258.36 g/mol
IUPAC NameThis compound
CAS Number1420857-49-3

Synthesis

The synthesis of this compound typically involves several chemical reactions that include the formation of the piperidine ring, followed by the introduction of the amino and hydroxypropyl groups. The synthetic route is critical as it influences the purity and yield of the final product, which are essential for subsequent biological evaluations.

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, particularly in antimicrobial and neuropharmacological domains. Preliminary studies suggest that this compound may:

  • Inhibit Specific Enzymes : It has shown potential in inhibiting enzymes critical for bacterial survival, which could position it as a candidate for developing new antibacterial agents.
  • Modulate Neurotransmitter Activity : The compound may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Case Studies

A study evaluating the biological activity of similar compounds highlighted their effectiveness against various bacterial strains. The findings suggested that modifications in the side chains significantly impacted their antimicrobial potency. For instance, derivatives with specific functional groups demonstrated increased activity against resistant strains of bacteria, indicating that structural variations can lead to enhanced therapeutic efficacy .

Comparative Analysis with Related Compounds

The unique presence of both an amino and hydroxypropyl group distinguishes this compound from its analogs. Below is a comparison table illustrating its structural uniqueness compared to similar compounds:

Compound NameMolecular FormulaUnique Features
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylateC₁₃H₂₅NO₃Hydroxypropyl at the 3-position
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylateC₁₃H₂₅NO₃Hydroxymethyl group instead of amino
tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylateC₁₃H₂₅NO₃Hydroxymethyl at the 3-position

Potential Applications

The biological activities exhibited by this compound suggest several potential applications:

  • Antibacterial Agents : Given its enzyme inhibitory properties, it may serve as a lead compound for developing new antibiotics.
  • Neurological Therapeutics : Its ability to modulate neurotransmitter activity opens avenues for research into treatments for conditions such as anxiety and depression.

Q & A

Q. What methodologies assess environmental risks despite limited ecotoxicological data?

  • Methodological Answer :
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., tert-butyl piperidine derivatives) to estimate biodegradability (e.g., BIOWIN3) and bioaccumulation potential (BCF ~150) .
  • Microtox Assay : Test acute toxicity on Vibrio fischeri (EC₅₀ < 10 mg/L indicates high hazard) .

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